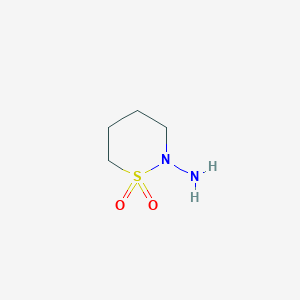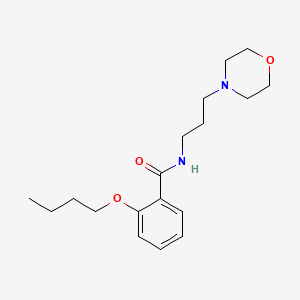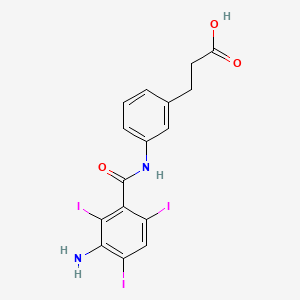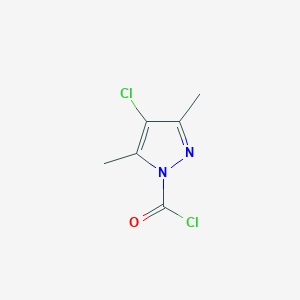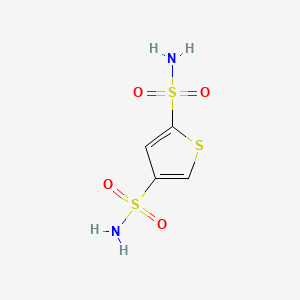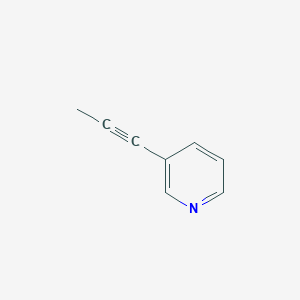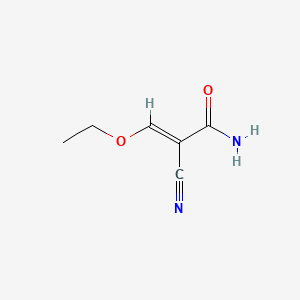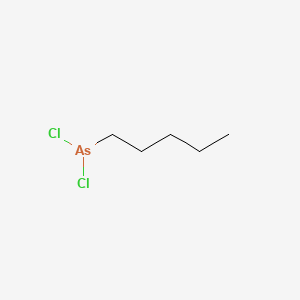
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is an organic compound with the molecular formula C11H12Cl2N2O. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, with a hydrazide linkage that includes two chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. The introduction of chlorine atoms is achieved through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylacetic acid is treated with chlorinating agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylhydrazine derivatives.
Scientific Research Applications
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their functional groups.
Hydrazides: Compounds with similar hydrazide linkages but different substituents.
Chlorinated organic compounds: These include other chlorinated derivatives with varying structures.
Uniqueness
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and hydrazide linkage make it a versatile compound for various applications.
Properties
CAS No. |
7696-87-9 |
|---|---|
Molecular Formula |
C11H12Cl2N2O |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
N-(1,3-dichloropropan-2-ylideneamino)-2-phenylacetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-10(8-13)14-15-11(16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
QTIGQSGVHBIPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
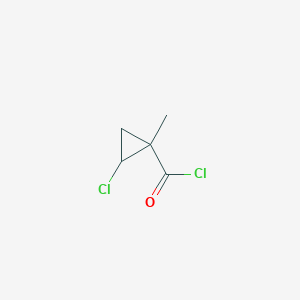
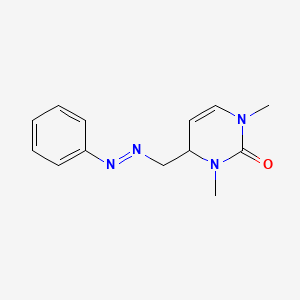
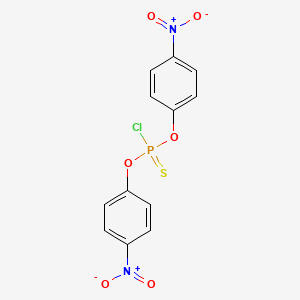

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
